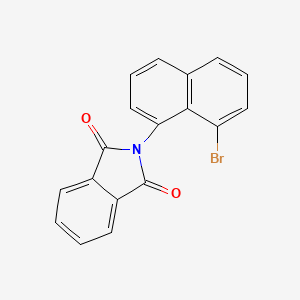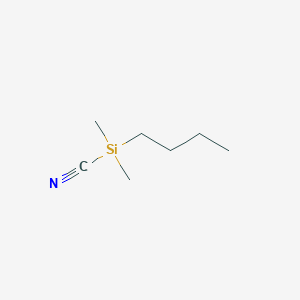
2H-Azepin-2-one, hexahydro-1-tetradecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azepin-2-one, hexahydro-1-tetradecyl-:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Azepin-2-one, hexahydro-1-tetradecyl- typically involves the cyclization of appropriate precursors. One common method is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. For this compound, the precursor would be a suitable oxime derived from a tetradecyl-substituted ketone.
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the Beckmann rearrangement. The process would include the preparation of the oxime, followed by its conversion to the lactam using an acid catalyst. The reaction conditions would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2H-Azepin-2-one, hexahydro-1-tetradecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2H-Azepin-2-one, hexahydro-1-tetradecyl- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of lactams with biological molecules. It may also serve as a model compound for studying the behavior of cyclic amides in biological systems.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry: In industry, 2H-Azepin-2-one, hexahydro-1-tetradecyl- can be used in the production of polymers and other materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of 2H-Azepin-2-one, hexahydro-1-tetradecyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The pathways involved may include the modulation of enzyme activity, alteration of receptor binding, and changes in cellular signaling.
Comparison with Similar Compounds
- 2H-Azepin-2-one, hexahydro-1-methyl-
- 2H-Azepin-2-one, hexahydro-1-ethyl-
- 2H-Azepin-2-one, hexahydro-1-propyl-
Comparison: Compared to its similar compounds, 2H-Azepin-2-one, hexahydro-1-tetradecyl- has a longer alkyl chain, which can influence its physical and chemical properties. The longer chain may result in higher hydrophobicity, affecting its solubility and interactions with other molecules. This uniqueness can be advantageous in specific applications where longer alkyl chains are desired.
Properties
CAS No. |
116430-52-5 |
|---|---|
Molecular Formula |
C20H39NO |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
1-tetradecylazepan-2-one |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21-19-16-13-14-17-20(21)22/h2-19H2,1H3 |
InChI Key |
NDFFLUPUGUDAOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


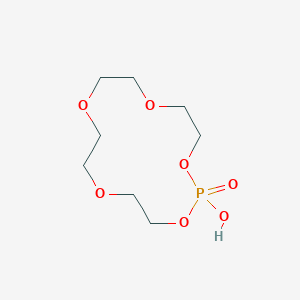
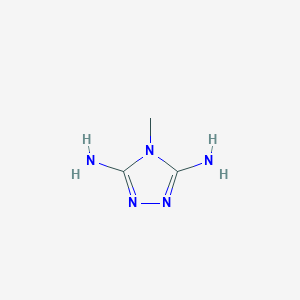
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)

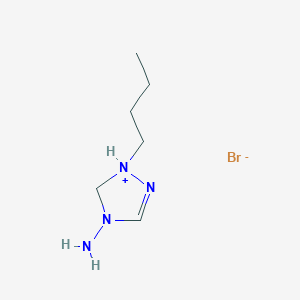
![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
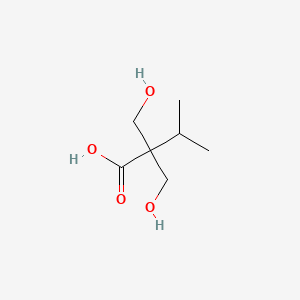

![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
